Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride
Description
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride is a fluorinated piperidine derivative with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol (CAS 139062-98-9) . The compound features a piperidine ring substituted with a fluorine atom at the 4-position and a methylcarbamate group linked via a benzyl ester. Its structural complexity makes it valuable in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C14H20ClFN2O2 |
|---|---|
Molecular Weight |
302.77 g/mol |
IUPAC Name |
benzyl N-(4-fluoropiperidin-4-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H19FN2O2.ClH/c1-17(14(15)7-9-16-10-8-14)13(18)19-11-12-5-3-2-4-6-12;/h2-6,16H,7-11H2,1H3;1H |
InChI Key |
JWMIVYDKMAVSAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CCNCC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is fluorinated at the 4-position using appropriate fluorinating agents.
Carbamate Formation: The fluorinated piperidine is then reacted with benzyl chloroformate to form the carbamate linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Observations :
- Ring Size : The 7-membered azepane ring in Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate HCl may alter conformational flexibility and bioavailability compared to piperidine-based compounds .
Biological Activity
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a benzyl group, a piperidine ring with a fluorine substituent, and a methyl carbamate moiety. Its hydrochloride form enhances solubility, making it suitable for various laboratory applications.
- Molecular Formula : C14H18ClFN2O2
- Molecular Weight : Approximately 302.77 g/mol
- Solubility : Enhanced due to the hydrochloride form
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate receptor functions, influencing various cellular signaling pathways relevant to neurological disorders and other therapeutic areas.
Biological Applications
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, which is crucial for understanding its potential therapeutic effects.
- Receptor Binding : Research indicates that it can interact with specific receptors, providing insights into its pharmacological profile.
- Therapeutic Potential : Investigations are ongoing regarding its role in treating neurological disorders and other conditions due to its ability to modulate biochemical pathways .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other carbamate derivatives, which may influence its biological activity:
| Compound Name | Unique Features |
|---|---|
| Benzyl (4-chloropiperidin-4-yl)(methyl)carbamate HCl | Contains chlorine instead of fluorine |
| Benzyl (4-bromopiperidin-4-yl)(methyl)carbamate HCl | Contains bromine, affecting reactivity and stability |
| Benzyl (4-methylpiperidin-4-yl)(methyl)carbamate HCl | Lacks halogen substitution; altered lipophilicity |
The presence of the fluorine atom in this compound enhances its stability and lipophilicity compared to its analogs, potentially making it more effective in specific applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
- Enzyme Assays : this compound has demonstrated significant inhibitory effects on certain enzymes involved in metabolic pathways.
- Cell Culture Studies : In vitro studies have shown that this compound can modulate receptor activity in neuronal cell lines, suggesting potential applications in neuropharmacology.
- Therapeutic Investigations : Preliminary findings indicate that it may possess neuroprotective properties, warranting further investigation into its therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
